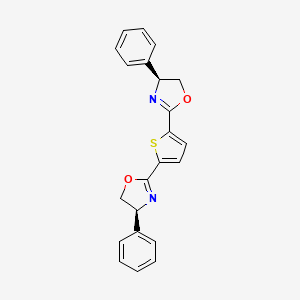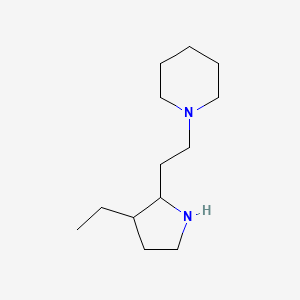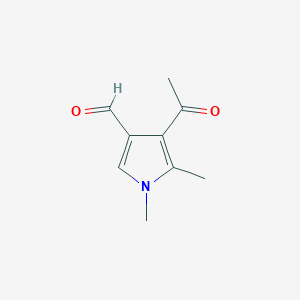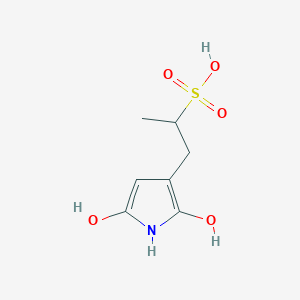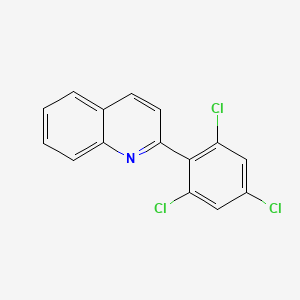
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes an oxazolidine ring with an ethyl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate typically involves the reaction of 1,2-amino alcohols with ethyl (Z)-2-iodo-4-oxobutenoate in the presence of a palladium(0) catalyst . This reaction is an example of an asymmetric one-pot 6π-azaelectrocyclization, which is a common method for synthesizing oxazolidines.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into simpler oxazolidine derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions are typically different oxazolidine and oxazolidinone derivatives, which have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate involves its interaction with various molecular targets and pathways. The oxazolidine ring structure allows it to participate in different chemical reactions, which can lead to the formation of biologically active compounds. These compounds can then interact with specific enzymes or receptors in biological systems, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds have a similar oxazolidine ring structure but differ in their functional groups.
Spirooxazolidines: These compounds have a spirocyclic structure that includes an oxazolidine ring.
Mono- and Polycyclic Oxazolidines: These compounds have one or more oxazolidine rings in their structure.
Uniqueness
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is unique due to its specific ester group and the presence of two methyl groups on the oxazolidine ring. This unique structure gives it distinct chemical properties and reactivity compared to other oxazolidine derivatives .
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
ethyl 5,5-dimethyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-6(10)9-5-8(2,3)13-7(9)11/h4-5H2,1-3H3 |
InChI-Schlüssel |
TULKMXDUSFECAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)

![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
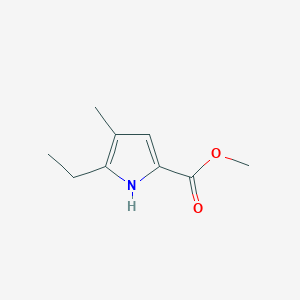
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
